2-Fluorodibenzothiophene
Overview
Description
2-Fluorodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a fluorine atom attached to the dibenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodibenzothiophene can be achieved through several methods. One common approach involves the reaction of dibenzothiophene with a fluorinating agent. For instance, the reaction of dibenzothiophene with elemental fluorine or a fluorinating reagent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a dibenzothiophene derivative is coupled with a fluorinated aryl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorodibenzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro- and bromo- derivatives.
Scientific Research Applications
2-Fluorodibenzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluorodibenzothiophene and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Chlorodibenzothiophene: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
2-Bromodibenzothiophene: Contains a bromine atom, which can affect its chemical and physical properties differently compared to the fluorinated derivative.
Uniqueness: 2-Fluorodibenzothiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluorodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYKMXTWAGZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565816 | |
Record name | 2-Fluorodibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177586-38-8 | |
Record name | 2-Fluorodibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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